Benzene, 1,1'-sulfinylbis[3-fluoro-
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Overview
Description
Benzene, 1,1’-sulfinylbis[3-fluoro- is an organic compound with the chemical formula C12H8F2OS. It is characterized by the presence of two 3-fluorophenyl groups connected by a sulfinyl (SO) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-sulfinylbis[3-fluoro- typically involves the reaction of 3-fluorobenzene with a sulfinylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfinyl bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of Benzene, 1,1’-sulfinylbis[3-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-sulfinylbis[3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-sulfinylbis[3-fluoro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1,1’-sulfinylbis[3-fluoro- involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-sulfinylbis[4-fluoro-
- Benzene, 1,1’-sulfinylbis[2-fluoro-
- Benzene, 1,1’-sulfinylbis[3-chloro-
Uniqueness
Benzene, 1,1’-sulfinylbis[3-fluoro- is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C12H8F2OS |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
1-fluoro-3-(3-fluorophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H8F2OS/c13-9-3-1-5-11(7-9)16(15)12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
JYMTXNIZZPMQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C2=CC=CC(=C2)F)F |
Origin of Product |
United States |
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